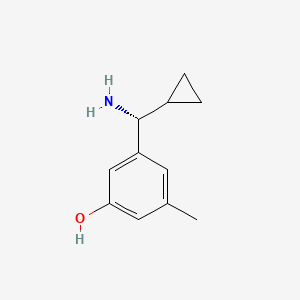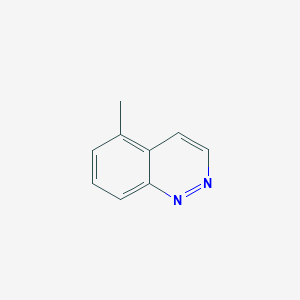
5-Methylcinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylcinnoline is an organic compound belonging to the cinnoline family, characterized by a nitrogenous heterocyclic structure It is a derivative of cinnoline, where a methyl group is attached to the fifth position of the cinnoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylcinnoline typically involves the cyclization of appropriate precursors. One common method is the diazotization of o-aminophenylpropionic acid followed by cyclization to form the cinnoline ring . Another approach involves the use of arylhydrazones and arylhydrazines as precursors, which undergo cyclization under reductive conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and cyclization reactions. The use of catalysts such as rhodium in oxidation-neutral cyclization reactions has been reported to yield various substituted cinnoline derivatives, including this compound .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylcinnoline undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrazine derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium oxide supported on Al2O3.
Reduction: Hydrazine derivatives.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Oxidation: 3-Methyl-4-acetylcinnoline.
Reduction: Reduced cinnoline derivatives.
Substitution: Substituted cinnoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Methylcinnoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methylcinnoline involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes or interact with DNA, leading to changes in gene expression. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the cinnoline ring .
Comparación Con Compuestos Similares
Cinnoline: The parent compound without the methyl group.
Quinoxaline: An isomeric compound with a similar nitrogenous heterocyclic structure.
Phthalazine: Another isomeric compound with a different arrangement of nitrogen atoms.
Uniqueness: 5-Methylcinnoline is unique due to the presence of the methyl group at the fifth position, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s stability and modify its interaction with biological targets, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C9H8N2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
5-methylcinnoline |
InChI |
InChI=1S/C9H8N2/c1-7-3-2-4-9-8(7)5-6-10-11-9/h2-6H,1H3 |
Clave InChI |
OJSSFUDHPGIKMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CN=NC2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


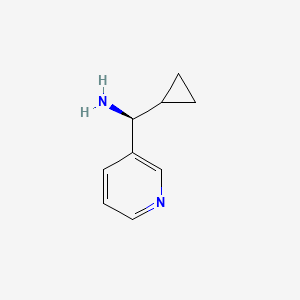
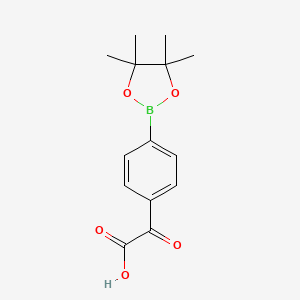

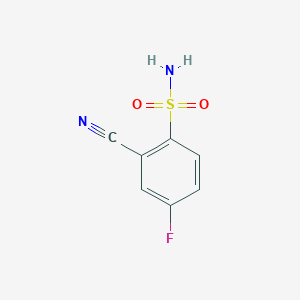
![Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)
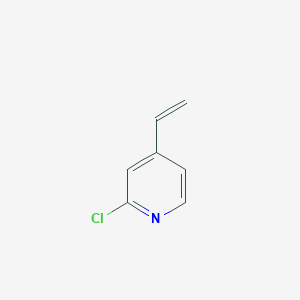
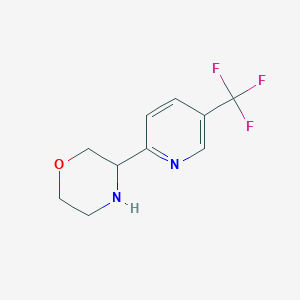
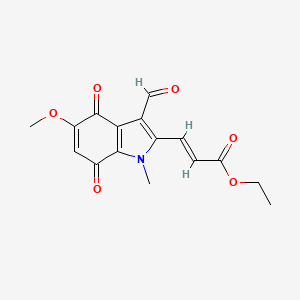
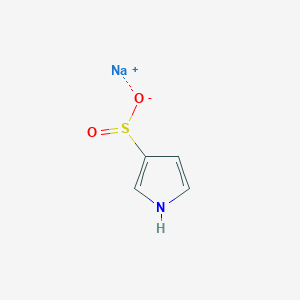
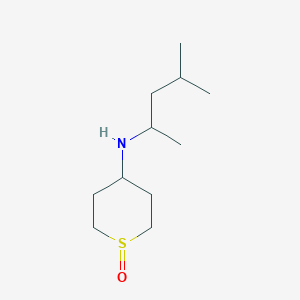
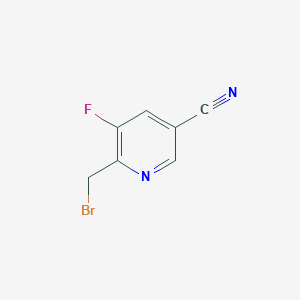
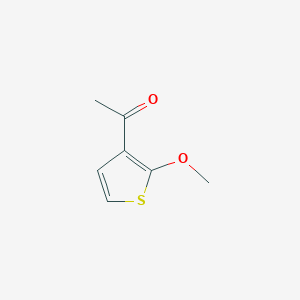
![6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12963314.png)
